Cas no 299949-24-9 (ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with notable applications in organic synthesis and pharmaceutical research. Its structure features a pyrimidine core substituted with methyl, phenyl, and ester functional groups, enhancing its reactivity and utility as a versatile intermediate. The compound is particularly valued for its role in multicomponent reactions, such as the Biginelli synthesis, where it contributes to the formation of biologically active dihydropyrimidinones (DHPMs). Its crystalline stability and well-defined chemical properties make it suitable for precise synthetic modifications. Researchers leverage this compound for developing potential therapeutic agents, including calcium channel modulators and antimicrobial candidates, due to its structural adaptability and synthetic efficiency.
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure
299949-24-9 structure
商品名:ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS番号:299949-24-9
MF:C15H18N2O3
メガワット:274.31502
MDL:MFCD00719779
CID:852801
PubChem ID:296187

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(4-methylphenyl)-2-oxo-, ethyl ester
    • Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
    • AC1L6PRH
    • ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • F0095-1736
    • Maybridge1_008370
    • NSC166058
    • Oprea1_334968
    • Oprea1_717943
    • SureCN1227524
    • AB00087956-01
    • ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
    • KTAAWYJATJFYRS-UHFFFAOYSA-N
    • DTXSID90304509
    • MFCD00719779
    • AKOS000573678
    • SB58434
    • 5-ethoxycarbonyl-6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1h)-one
    • J-521201
    • 7T-0311
    • ethyl6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • ET 6-METHYL-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
    • STK364115
    • AB00087956-02
    • SCHEMBL1227524
    • AKOS016294326
    • ethyl 4-(4-methylphenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidin-5-carboxylate
    • HMS565E10
    • Ethyl 6-methyl-2-oxo-4-p-tolyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • NSC-166058
    • 299949-24-9
    • VU0488201-1
    • Z47751404
    • MDL: MFCD00719779
    • インチ: InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
    • InChIKey: KTAAWYJATJFYRS-UHFFFAOYSA-N
    • ほほえんだ: CCOC(C1=C(NC(NC1C2=CC=C(C=C2)C)=O)C)=O

計算された属性

  • せいみつぶんしりょう: 274.132
  • どういたいしつりょう: 274.132
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

  • ゆうかいてん: 218-219°C

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate セキュリティ情報

  • 危険レベル:IRRITANT

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0095-1736-75mg
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
299949-24-9 90%+
75mg
$208.0 2023-08-07
Chemenu
CM309372-5g
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
299949-24-9 95%
5g
$381 2023-02-02
SHENG KE LU SI SHENG WU JI SHU
sc-327551-500 mg
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate,
299949-24-9
500MG
¥722.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-327551A-1 g
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate,
299949-24-9
1g
¥985.00 2023-07-11
A2B Chem LLC
AF64192-25g
ETHYL 6-METHYL-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
299949-24-9 >95%
25g
$1591.00 2024-04-20
Life Chemicals
F0095-1736-20μmol
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
299949-24-9 90%+
20μmol
$79.0 2023-08-07
Life Chemicals
F0095-1736-1mg
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
299949-24-9 90%+
1mg
$54.0 2023-08-07
Life Chemicals
F0095-1736-5mg
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
299949-24-9 90%+
5mg
$69.0 2023-08-07
Life Chemicals
F0095-1736-25mg
ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
299949-24-9 90%+
25mg
$109.0 2023-08-07
abcr
AB158010-5g
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate; .
299949-24-9
5g
€478.80 2024-04-17

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報

Introduction to Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 299949-24-9)

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, identified by its CAS number 299949-24-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the tetrahydropyrimidine class, which has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry. The structural features of this molecule, particularly its 6-methyl and 4-(4-methylphenyl) substituents, contribute to its unique chemical properties and potential biological activities.

The synthesis of Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a series of well-defined chemical transformations that highlight the importance of precision in organic synthesis. The process typically begins with the formation of the tetrahydropyrimidine core, followed by functionalization at the 5-position with a carboxylate group. The introduction of the 6-methyl and 4-(4-methylphenyl) groups further refines the molecular structure, enhancing its reactivity and potential utility in pharmaceutical applications.

In recent years, there has been a growing interest in tetrahydropyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds within this class exhibit promising biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of the ester group in Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate not only influences its solubility but also plays a crucial role in modulating its pharmacokinetic behavior.

The pharmacological potential of this compound has been explored through several preclinical studies. Researchers have focused on its interaction with specific biological targets, aiming to elucidate its mechanism of action. Preliminary findings suggest that it may inhibit certain enzymes or receptors involved in disease pathways, making it a valuable candidate for further development. The structural diversity offered by the 6-methyl and 4-(4-methylphenyl) substituents allows for fine-tuning of its pharmacological profile, opening avenues for customization based on specific therapeutic needs.

The synthetic methodologies employed in the preparation of Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are also worth mentioning. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been utilized to achieve high yields and purity. These methods not only ensure the reproducibility of the synthesis but also facilitate scalability for industrial applications. The efficiency of these processes underscores the importance of innovative approaches in modern pharmaceutical chemistry.

The role of computational chemistry in optimizing the synthesis and properties of this compound cannot be overstated. Molecular modeling and quantum mechanical calculations have provided valuable insights into the structural and electronic characteristics of Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These studies have helped in predicting its behavior under various conditions and have guided the design of more effective synthetic routes.

In conclusion, Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 299949-24-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:299949-24-9)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
A1152450
清らかである:99%
はかる:5g
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